N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride
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Overview
Description
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a dimethylaminoethyl group, a dioxolobenzothiazolyl group, and a furan-2-carboxamide group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dioxolo Group: The dioxolo group is introduced through a reaction with a suitable dioxolane derivative.
Attachment of the Dimethylaminoethyl Group: This step involves the reaction of the intermediate with dimethylaminoethyl chloride under basic conditions.
Formation of the Furan-2-carboxamide Group: The final step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Protein Binding: It can bind to proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds share the dimethylaminoethyl group but differ in their core structure.
2-(dimethylamino)ethyl methacrylate: Similar in having the dimethylaminoethyl group but used primarily in polymer chemistry.
Uniqueness
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S.ClH/c1-19(2)5-6-20(16(21)12-4-3-7-22-12)17-18-11-8-13-14(24-10-23-13)9-15(11)25-17;/h3-4,7-9H,5-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUKUBPUXJFBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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